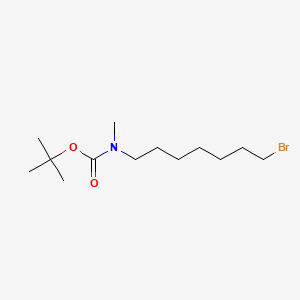
Tert-butyl (7-bromoheptyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (7-bromoheptyl)(methyl)carbamate is an organic compound with the molecular formula C12H24BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl (7-bromoheptyl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reduction of 7-(tert-butoxycarbonylamino)heptanoic acid to obtain 7-(tert-butoxycarbonylamino)heptanol, followed by bromination to produce the final compound .
-
Reduction: : In a nitrogen atmosphere, dissolve 25g of 7-(tert-butoxycarbonylamino)heptanoic acid in 1500ml of tetrahydrofuran (THF) and cool the solution to 0°C. Add 29ml of borane-dimethyl sulfide complex to the solution and stir for 2 hours at 0°C. Gradually add 326ml of 1N sodium hydroxide solution over 1 hour while maintaining the temperature between 5-10°C. Stir the mixture at room temperature for 1 hour, then remove THF under vacuum and extract the aqueous solution with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate under vacuum to obtain a crude colorless oil .
-
Bromination: : Dissolve the crude oil in 500ml of THF under a nitrogen atmosphere. Add 34.7g of triphenylphosphine and 43.9g of carbon tetrabromide to the solution and stir at room temperature for 13 hours. Filter the reaction mixture and evaporate the filtrate under vacuum. Purify the residue by silica gel chromatography using ethyl acetate/hexane (1/10 to 1/4) as the eluent to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (7-bromoheptyl)(methyl)carbamate undergoes various types of chemical reactions, including substitution, reduction, and oxidation .
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (THF, DMF), and bases (triethylamine, sodium hydride).
Reduction: Reducing agents (lithium aluminum hydride), solvents (THF, ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of primary amines.
Oxidation: Formation of carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (7-bromoheptyl)(methyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (7-bromoheptyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Tert-butyl (7-bromoheptyl)(methyl)carbamate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its versatility makes it valuable in multiple research and industrial applications .
Eigenschaften
Molekularformel |
C13H26BrNO2 |
|---|---|
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
tert-butyl N-(7-bromoheptyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11H2,1-4H3 |
InChI-Schlüssel |
LPCQDMRREQRONK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


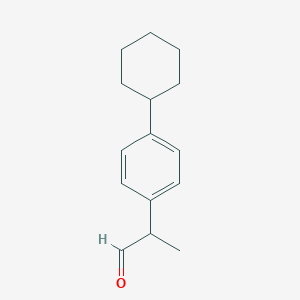
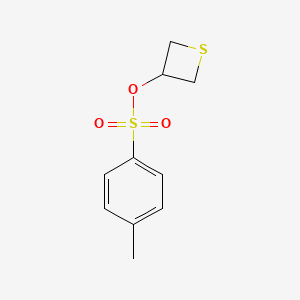
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)

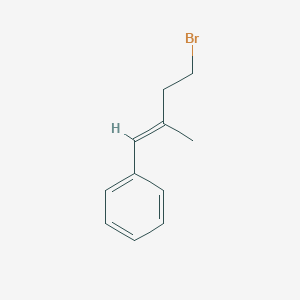


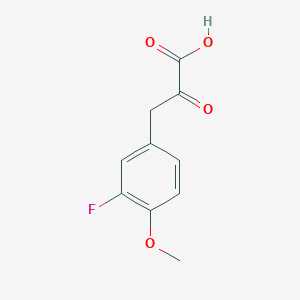
![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
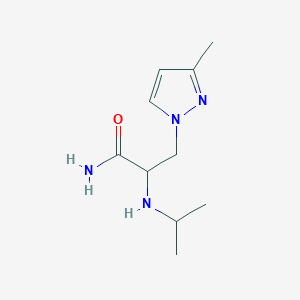
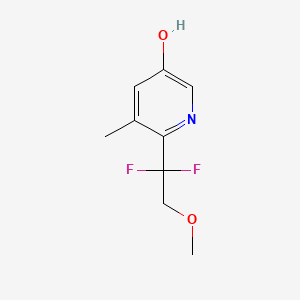
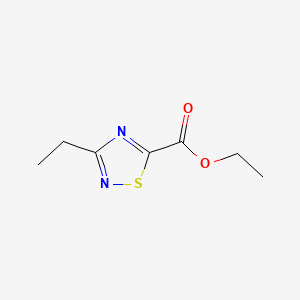
![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)

